molecular formula C21H25N3 B13827649 1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine CAS No. 4121-77-1

1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine

Cat. No.: B13827649
CAS No.: 4121-77-1
M. Wt: 319.4 g/mol
InChI Key: FVTXUALVQNDJRJ-UHFFFAOYSA-N
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Description

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a phenylpiperazine moiety, which is often associated with psychoactive and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylindole and 1-(2-bromoethyl)-4-phenylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-methylindole is reacted with 1-(2-bromoethyl)-4-phenylpiperazine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate mood and behavior. The indole ring may also contribute to its biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine
  • 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]benzene
  • 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene

Uniqueness

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific combination of the indole and phenylpiperazine moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

4121-77-1

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-17-19(20-9-5-6-10-21(20)22-17)11-12-23-13-15-24(16-14-23)18-7-3-2-4-8-18/h2-10,22H,11-16H2,1H3

InChI Key

FVTXUALVQNDJRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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